molecular formula C15H26N2 B1682161 Sparteine CAS No. 90-39-1

Sparteine

Cat. No. B1682161
CAS RN: 90-39-1
M. Wt: 234.38 g/mol
InChI Key: SLRCCWJSBJZJBV-LOKSQKBWSA-N
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Description

Sparteine is a class 1a antiarrhythmic agent and a sodium channel blocker . It is an alkaloid that can be extracted from scotch broom and is the predominant alkaloid in Lupinus mutabilis . It is thought to chelate the bivalent metals calcium and magnesium . It is also used as a chiral ligand in organic chemistry, especially in syntheses involving organolithium reagents .


Synthesis Analysis

Sparteine is a lupin alkaloid containing a tetracyclic bis-quinolizidine ring system derived from three C5 chains of lysine, or more specifically, L-lysine . The first intermediate in the biosynthesis is cadaverine, the decarboxylation product of lysine catalyzed by the enzyme lysine decarboxylase . The exact route of synthesis still remains unclear .


Molecular Structure Analysis

Sparteine has a molecular formula of C15H26N2 and a molar mass of 234.387 g·mol−1 . Its structure includes a tetracyclic bis-quinolizidine ring system .


Chemical Reactions Analysis

Sparteine has been widely used as a chiral ligand in asymmetric syntheses and as a cocatalyst in ring-opening polymerization reactions . It has also been used in nickel-catalyzed coupling of primary alkyl bromides with cyclic enones to synthesize silyl enol ethers .


Physical And Chemical Properties Analysis

Sparteine has a density of 1.02 g/cm3, a melting point of 30 °C (86 °F), and a boiling point of 325 °C (617 °F). It is soluble in water at 3.04 mg/mL (20 °C) .

Scientific Research Applications

Asymmetric Synthesis

Sparteine, particularly in its (-)-form, is a well-known chiral ligand used in asymmetric synthesis. Researchers have developed (+)-sparteine surrogates, structurally similar but lacking the D-ring, to address the availability limitation of natural (-)-sparteine. These surrogates are prepared from (-)-cytisine extracted from Laburnum anagyroides seeds and have shown comparable enantioselectivity in asymmetric reactions to natural sparteine (O’Brien, 2008).

Diurnal Cycle in Plant Defense

Sparteine serves as a neurological toxin in arctic lupine (Lupinus arcticus) as a defense mechanism against herbivores like snowshoe hares. Studies show a significant diurnal cycle of sparteine in lupine leaves, with maximum concentrations at night, aligning with higher nocturnal herbivory levels (Sharam & Turkington, 2005).

Potential in Anticonvulsant Therapy

While sparteine's anticonvulsant profile is not fully characterized, experimental evidence supports its efficacy in acute seizure and status epilepticus models. Sparteine shows promise in delaying the onset of convulsive behavior and reducing seizure severity and mortality in animal studies (Villalpando-Vargas & Medina-Ceja, 2016).

Voltage-Gated Sodium Channel Blockers

Modified sparteine derivatives, particularly those altered at position 2, have shown potential as irreversible blockers of voltage-gated sodium channels (VGSCs). These compounds could be used in clinical settings as long-lasting local anesthetics (Gawali et al., 2017).

Bioavailability of Drugs

Sparteine has been studied in the context of Ayurvedic medicine, particularly for its role in enhancing the bioavailability of certain drugs. Experiments with trikatu group acrids suggest that sparteine can significantly increase the blood levels of certain drugs, possibly by promoting rapid gastrointestinal absorption or protecting the drug from first-pass liver metabolism (Atal, Zutshi, & Rao, 1981).

Interaction with Water Molecules

Studies on sparteine's interaction with water molecules reveal that hydration by a single molecule retains sparteine's trans conformation, contrary to expectations of a cis arrangement seen in catalytic complexation to a metal center. This suggests kinetic control in cluster formation and provides insights into sparteine's structural properties (Lesarri et al., 2017).

Antimicrobial Activity Against Tuberculosis

Sparteine exhibits antimicrobial activity against Mycobacterium tuberculosis, including multidrug-resistant strains. Studies indicate that sparteine sulfate can prevent the development of colony-forming units in various tuberculosis strains, demonstrating its potential as an antimicrobial agent (Hidalgo et al., 2022).

Chiral Separation of Hydrophobic Basic Drugs

Sparteine has been used as a mobile phase modifier in the chiral separation of hydrophobic basic drugs, showing potential both as a substitute for neutral mobile phase modifiers and as an auxiliary in reducing the amounts of neutral modifiers. This application reveals sparteine's versatility in pharmaceutical chemistry (Makamba et al., 1998).

Safety And Hazards

Sparteine is toxic and can cause skin and eye irritation . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Research is ongoing to fully elucidate the biosynthesis pathway of sparteine, including the identification and characterization of the missing pathway enzymes . This could contribute to the development of synthetic approaches to access sparteine or its surrogates .

properties

IUPAC Name

(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRCCWJSBJZJBV-ZQDZILKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C[C@@H]3C[C@H]([C@H]2C1)CN4[C@H]3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023591
Record name Sparteine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sparteine

CAS RN

90-39-1
Record name Sparteine
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Record name Sparteine [INN]
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Record name Sparteine
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URL https://www.drugbank.ca/drugs/DB06727
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Record name Sparteine
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Record name Sparteine
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Record name SPARTEINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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